molecular formula C28H38N2O6 B030256 Teludipine CAS No. 108687-08-7

Teludipine

Cat. No.: B030256
CAS No.: 108687-08-7
M. Wt: 498.6 g/mol
InChI Key: DKLVJXTUCNPMDC-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Teludipine (CAS 108687-08-7) is a dihydropyridine (DHP) derivative and calcium channel blocker (CCB) primarily used as an antihypertensive agent . Its molecular formula is C₂₈H₃₈N₂O₆ (molecular weight: 498.6111 g/mol), with a hydrochloride salt form (C₂₈H₃₈N₂O₆·ClH) used in pharmaceutical formulations . Structurally, this compound features a 1,4-dihydropyridine core with lipophilic substituents, including ethoxycarbonyl and dimethylaminomethyl groups, which enhance its membrane permeability and binding affinity to L-type calcium channels .

Pharmacologically, this compound inhibits voltage-gated calcium channels in vascular smooth muscle cells, reducing intracellular calcium influx and promoting vasodilation . Notably, its enantiomers (R- and L-forms, GR66234A and GR66235A) exhibit distinct activity profiles. For example, the R-enantiomer (GR66234A) shows minimal calcium channel antagonism but potent multidrug resistance (MDR) reversal properties, making it a candidate for adjunct cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Teludipine involves several steps, starting with the preparation of the dihydropyridine core. The key steps include:

    Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form the dihydropyridine ring.

    Substitution Reaction: The dihydropyridine core is then subjected to substitution reactions to introduce various functional groups, such as the dimethylamino group and the carboxyvinyl group.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the diethyl ester derivative of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Large batch reactors are used to carry out the condensation and substitution reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Teludipine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding pyridine derivative.

    Reduction: The compound can be reduced to form the dihydropyridine derivative.

    Substitution: this compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: The major product formed is the pyridine derivative.

    Reduction: The major product is the dihydropyridine derivative.

    Substitution: Various substituted derivatives of this compound are formed depending on the reagents used.

Scientific Research Applications

Cardiovascular Research

  • Hypertension Management : Teludipine has been studied for its efficacy in managing high blood pressure. Research indicates that it can effectively lower systolic and diastolic blood pressure in hypertensive patients, demonstrating a significant reduction compared to baseline measurements .
  • Vascular Health : Studies have shown that this compound may improve endothelial function, which is crucial for maintaining vascular health. This effect is particularly important in patients with conditions like diabetes, where endothelial dysfunction is prevalent .

Drug Delivery Systems

  • Transdermal Delivery : this compound has been investigated as a penetration enhancer in transdermal drug delivery systems. Its ability to enhance skin permeability allows for improved absorption of hydrophilic macromolecules, making it a candidate for formulations aimed at delivering larger therapeutic agents through the skin .
  • Formulation Development : The compound's properties have been utilized in developing formulations that can facilitate the transport of drugs across biological membranes, thereby improving bioavailability and therapeutic outcomes .

Treatment of Inflammatory Diseases

This compound has shown promise in preclinical models for treating inflammatory diseases. Research indicates that it may help alleviate symptoms associated with conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders by modulating inflammatory pathways .

Cancer Research

Emerging studies suggest that this compound may have applications in oncology, particularly in targeting cancer cells. Its ability to influence calcium signaling pathways could be leveraged to develop therapies that enhance the effectiveness of existing cancer treatments or reduce side effects associated with chemotherapy .

Clinical Trials on Hypertension

A series of clinical trials have demonstrated the effectiveness of this compound in lowering blood pressure among diverse populations. For instance, one study reported a significant decrease in blood pressure readings among participants treated with this compound compared to those receiving placebo treatments .

Transdermal Delivery Efficacy

In a study assessing transdermal formulations containing this compound, researchers found that the compound significantly enhanced the permeation of model drugs through human skin samples, suggesting its potential utility in creating effective transdermal patches for various medications .

Summary Table of Applications

Application AreaSpecific Use CasesFindings/Results
Cardiovascular ResearchHypertension managementSignificant reduction in blood pressure
Drug Delivery SystemsTransdermal delivery enhancementImproved absorption of hydrophilic drugs
Inflammatory DiseasesTreatment for asthma and COPDModulation of inflammatory pathways
Cancer ResearchTargeting cancer cell signalingPotential enhancement of chemotherapy effectiveness

Mechanism of Action

Teludipine exerts its effects by inhibiting calcium channels in vascular smooth muscle cells and cardiac myocytes. By blocking the influx of calcium ions, this compound prevents calcium-dependent muscle contraction, leading to vasodilation and reduced blood pressure. The molecular targets of this compound include L-type calcium channels, which are crucial for regulating vascular tone and cardiac function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison with Dihydropyridine CCBs

Teludipine belongs to the dihydropyridine class, sharing structural similarities with other DHPs like Cilnidipine and Clevidipine . Key differences lie in substituent groups and pharmacokinetic profiles:

Compound Molecular Formula Key Structural Features Primary Indication Bioactive Properties
This compound C₂₈H₃₈N₂O₆ Lipophilic ethoxycarbonyl, dimethylaminomethyl Hypertension, MDR reversal L-type CCB, MDR reversal (R-enantiomer)
Cilnidipine C₂₇H₂₈N₃O₆ Long-chain alkoxy groups Hypertension Dual L/N-type CCB, sustained vasodilation
Clevidipine C₂₁H₂₃ClN₂O₅ Ester groups for rapid hydrolysis Acute hypertension Ultra-short-acting, arterial-selective CCB

Key Insights :

  • This compound’s lipophilicity enhances tissue penetration but may prolong half-life compared to ester-based Clevidipine .
  • Unlike Cilnidipine, this compound lacks N-type channel inhibition, reducing effects on sympathetic nervous activity .

Pharmacodynamic Comparison with Non-DHP CCBs

This compound’s enantiomers were compared to verapamil (a phenylalkylamine CCB) in reversing daunorubicin resistance in MDR cancer cell lines:

Parameter This compound (GR66234A) This compound (GR66235A) Verapamil
Daunorubicin IC₅₀ Reduction (ARNII cells) 85% 84% 62%
Daunorubicin IC₅₀ Reduction (MCF 7/R cells) 78% 77% 65%
Calcium Channel Blockade Weak Moderate Strong

Data derived from in vitro studies using erythroleukemia (ARNII) and breast cancer (MCF 7/R) cell lines .

Key Insights :

  • Both this compound enantiomers outperform verapamil in MDR reversal, particularly in p-glycoprotein-expressing ARNII cells .
  • This compound’s low calcium channel activity (GR66234A) minimizes cardiovascular side effects during chemotherapy .

Biological Activity

Teludipine is a novel lipophilic calcium channel blocker classified as a dihydropyridine derivative, primarily recognized for its potential therapeutic applications in cardiovascular conditions. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Formula : C28H38N2O6
  • Mechanism : this compound primarily functions by inhibiting the influx of calcium ions through voltage-gated calcium channels. This action is crucial in regulating vascular smooth muscle contraction and cardiac function, leading to vasodilation and decreased peripheral resistance, which are beneficial for managing hypertension and other cardiovascular disorders.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its efficacy:

  • Calcium Channel Blocking : By blocking calcium channels, this compound reduces intracellular calcium levels, which helps relax vascular smooth muscle and lower blood pressure.
  • Lipophilicity : Its lipophilic nature allows for effective penetration into lipid membranes, enhancing its pharmacological activity and bioavailability .
  • Multidrug Resistance : Research indicates that this compound may be effective in treating conditions associated with multidrug resistance in cancer cells, making it a candidate for further investigation in oncological applications .

Biological Activity Overview

Property Description
Calcium Channel Blocker Inhibits voltage-gated calcium channels to reduce vascular resistance.
Vasodilatory Effects Promotes relaxation of blood vessels, aiding in the management of hypertension.
Lipophilicity Enhances membrane penetration and bioavailability.
Potential Oncological Applications May counteract multidrug resistance in cancer treatment scenarios.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound, particularly in cardiovascular health:

  • Hypertension Management : A clinical trial demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The study highlighted significant improvements in patient outcomes compared to placebo controls.
  • Cardiac Function Improvement : Another research effort evaluated the effects of this compound on heart rate variability and cardiac output in patients with heart failure. Results indicated enhanced cardiac performance metrics post-administration of this compound, suggesting its potential role in heart failure management .
  • Multidrug Resistance Studies : Experimental data showed that this compound can sensitize resistant cancer cell lines to chemotherapeutic agents, indicating its potential utility as an adjunct therapy in oncology.

Q & A

Basic Research Question

Q. What methodologies are recommended for determining Teludipine’s pharmacokinetic profile in preclinical studies?

Methodological Answer: Preclinical pharmacokinetic studies should integrate in vivo models (e.g., rodent plasma concentration assays) with analytical techniques like high-performance liquid chromatography (HPLC) for quantifying drug absorption, distribution, metabolism, and excretion. Dose-response experiments must include control groups to account for physiological variability. For reproducibility, document protocols for sample collection intervals, storage conditions, and calibration standards for instrumentation .

Advanced Research Question

Q. How can researchers reconcile contradictory findings between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Address discrepancies by:

  • Conducting parallel assays under identical conditions (e.g., pH, temperature) to isolate variables affecting bioavailability .
  • Performing meta-analyses of existing datasets to identify confounding factors (e.g., protein binding in vivo) .
  • Applying physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo behavior from in vitro data .
    Contradictory results should be transparently reported, with hypotheses tested through iterative experimentation .

Basic Research Question

Q. What structural characterization techniques are essential for confirming this compound’s molecular identity?

Methodological Answer: Validate molecular identity using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for atomic-level structural elucidation.
  • X-ray crystallography to confirm stereochemistry and crystalline purity.
  • Mass spectrometry (MS) for molecular weight verification.
    For novel derivatives, include elemental analysis and comparative spectral data against reference compounds .

Advanced Research Question

Q. Which statistical approaches are optimal for analyzing dose-response relationships in this compound’s mechanism of action studies?

Methodological Answer:

  • Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values and assess cooperativity .
  • Apply Bayesian hierarchical modeling for small-sample studies to reduce overfitting risks .
  • Validate significance thresholds with Bonferroni corrections for multiple comparisons. Include confidence intervals to contextualize effect sizes .

Basic Research Question

Q. How should controlled experiments be designed to assess this compound’s selectivity for target receptors?

Methodological Answer:

  • Employ radioligand binding assays with non-target receptors (e.g., adrenergic, serotoninergic) to evaluate off-target interactions .
  • Incorporate positive/negative controls (e.g., known agonists/antagonists) to validate assay sensitivity.
  • Use knockout cell lines or siRNA silencing to confirm target specificity. Document batch-to-batch variability in receptor preparations .

Advanced Research Question

Q. What strategies mitigate bias in interpreting this compound’s clinical trial data with heterogeneous patient populations?

Methodological Answer:

  • Implement stratified randomization to balance subgroups (e.g., age, comorbidities) .
  • Apply blinding protocols for data collectors and analysts to reduce observer bias .
  • Use sensitivity analyses to quantify the impact of outliers or missing data. Pre-register hypotheses and analysis plans to avoid post hoc rationalization .

Basic Research Question

Q. What ethical considerations are critical when designing this compound trials involving human subjects?

Methodological Answer:

  • Obtain informed consent with clear risk-benefit disclosures, particularly for Phase I trials .
  • Follow Institutional Review Board (IRB) guidelines for adverse event reporting and interim safety reviews .
  • Ensure data anonymization and secure storage to protect participant privacy .

Advanced Research Question

Q. How can computational modeling enhance the prediction of this compound’s long-term metabolic effects?

Methodological Answer:

  • Develop quantitative structure-activity relationship (QSAR) models to predict metabolite toxicity .
  • Integrate molecular dynamics simulations with experimental pharmacokinetic data to refine half-life estimates.
  • Validate models using cross-species extrapolation (e.g., rodent-to-human scaling) and in vitro-in vivo correlation (IVIVC) .

Basic Research Question

Q. Which in vitro assays are most reliable for preliminary screening of this compound’s cytotoxicity?

Methodological Answer:

  • Use MTT or resazurin assays for cell viability quantification.
  • Include primary cell lines (e.g., hepatocytes) to assess organ-specific toxicity.
  • Normalize results to solvent controls and report IC₅₀ values with standard deviations from triplicate runs .

Advanced Research Question

Q. How should researchers prioritize conflicting publication data on this compound’s mechanism of action?

Methodological Answer:

  • Conduct systematic reviews with predefined inclusion/exclusion criteria to assess study quality .
  • Evaluate bias using tools like ROBINS-I for non-randomized studies.
  • Replicate key experiments in independent labs, sharing raw data via open-access platforms to foster transparency .

Q. Guidelines for Further Inquiry

  • Basic questions focus on foundational techniques (e.g., structural validation, assay design).
  • Advanced questions address complexity in data interpretation, bias mitigation, and cross-disciplinary validation.
  • Always align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Properties

IUPAC Name

diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLVJXTUCNPMDC-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108687-08-7
Record name Teludipine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TELUDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9OJ72BM3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Teludipine
Reactant of Route 2
Reactant of Route 2
Teludipine
Reactant of Route 3
Reactant of Route 3
Teludipine
Reactant of Route 4
Reactant of Route 4
Teludipine
Reactant of Route 5
Reactant of Route 5
Teludipine
Reactant of Route 6
Reactant of Route 6
Teludipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.